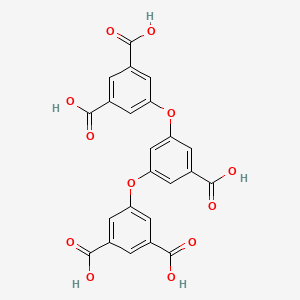

5,5'-((5-Carboxy-1,3-phenylene)bis(oxy))diisophthalic acid

説明

Introduction to 5,5'-((5-Carboxy-1,3-phenylene)bis(oxy))diisophthalic Acid

Nomenclature and Structural Identity

IUPAC Name and Systematic Classification

The systematic IUPAC name for this compound is 5-[3-carboxy-5-(3,5-dicarboxyphenoxy)phenoxy]benzene-1,3-dicarboxylic acid . This nomenclature reflects its core structure: a central 1,3-phenylene group substituted with a carboxy group at the 5-position, which is further connected via ether linkages to two isophthalic acid moieties. The systematic classification places it within the aromatic polycarboxylic acids, specifically as a tetracarboxylic acid due to its four carboxylic acid functional groups.

Molecular Formula and Weight

The molecular formula is C~23~H~14~O~12~ , with a molecular weight of 482.36 g/mol . The compound’s architecture consists of three benzene rings interconnected by ether bonds, with carboxyl groups positioned at strategic locations to enable coordination chemistry and hydrogen bonding.

| Property | Value |

|---|---|

| Molecular Formula | C~23~H~14~O~12~ |

| Molecular Weight | 482.36 g/mol |

| Carboxylic Acid Groups | 4 |

Isomeric Considerations and Stereochemical Features

The compound exhibits structural isomerism relative to other tetracarboxylic acids, such as 5,5'-(((5-Carboxy-1,3-phenylene)bis(methylene))bis(oxy))diisophthalic acid (CAS 1544500-13-1), which replaces the ether linkages with methylene bridges. Unlike stereoisomers, which require chiral centers, this compound’s symmetry precludes stereochemical variation. However, conformational flexibility arises from the rotation of ether bonds, enabling adaptive geometries in supramolecular assemblies.

Historical Context of Tetracarboxylic Acid Derivatives in Organic Chemistry

Tetracarboxylic acids have played a pivotal role in advancing coordination polymers and metal-organic frameworks (MOFs). Early work on isophthalic acid (a dicarboxylic acid isomer) laid the groundwork for understanding benzenedicarboxylic acid coordination behavior. The introduction of additional carboxylic groups, as seen in 3,3',5,5'-azobenzene tetracarboxylic acid (CAS 365549-33-3), expanded applications into photoresponsive materials due to azobenzene’s light-triggered isomerization.

The compound 5,5'-(1,3-Phenylenebis(methylene))bis(oxy)diisophthalic acid (CAS VC18402746) exemplifies the evolution toward complex architectures, where methylene bridges enhance framework stability in MOFs. Similarly, 1,6,7,12-tetrachloroperylene-3,4,9,10-tetracarboxylic acid derivatives demonstrate the integration of halogen substituents to tune optoelectronic properties. These advancements underscore the strategic design of tetracarboxylic acids for tailored material properties.

This report synthesizes critical insights into the structural and historical dimensions of this compound, positioning it as a versatile building block in modern chemistry. Future research directions may explore its integration into stimuli-responsive MOFs or hybrid materials leveraging its multi-dentate coordination capability.

特性

分子式 |

C23H14O12 |

|---|---|

分子量 |

482.3 g/mol |

IUPAC名 |

5-[3-carboxy-5-(3,5-dicarboxyphenoxy)phenoxy]benzene-1,3-dicarboxylic acid |

InChI |

InChI=1S/C23H14O12/c24-19(25)10-1-11(20(26)27)4-15(3-10)34-17-7-14(23(32)33)8-18(9-17)35-16-5-12(21(28)29)2-13(6-16)22(30)31/h1-9H,(H,24,25)(H,26,27)(H,28,29)(H,30,31)(H,32,33) |

InChIキー |

HCDRRPMFFMRKBF-UHFFFAOYSA-N |

正規SMILES |

C1=C(C=C(C=C1C(=O)O)OC2=CC(=CC(=C2)C(=O)O)OC3=CC(=CC(=C3)C(=O)O)C(=O)O)C(=O)O |

製品の起源 |

United States |

準備方法

Etherification-Carboxylation Strategy

This two-step approach involves:

One-Pot Hydrothermal Synthesis

A widely used method for direct crystallization, combining stoichiometric amounts of precursors (e.g., 5-carboxy-1,3-phenylenediamine and isophthalic acid derivatives) in aqueous or mixed solvents at elevated temperatures (120–160°C).

Detailed Synthesis Protocols

Hydrothermal Method (High-Yield Protocol)

- Reactants :

- 5-Carboxy-1,3-phenylenediamine (1.0 equiv)

- Isophthalic acid derivatives (2.2 equiv)

- Deionized water or ethanol/water mixture (solvent)

- Conditions :

- Temperature: 140°C

- Reaction Time: 72 hours

- Vessel: Teflon-lined stainless-steel autoclave

- Yield : ~100% under optimized conditions.

Key Parameters :

Solvent-Assisted Multi-Step Synthesis

- Etherification :

- React 5-hydroxyisophthalic acid with 1,3-dibromo-5-carboxybenzene in dimethylformamide (DMF) using K₂CO₃ as a base.

- Temperature: 80°C, 24 hours.

- Carboxylation :

- Treat the intermediate with concentrated HNO₃ at 60°C for 6 hours.

- Purification :

- Recrystallization from acetic acid/water mixture.

Factors Influencing Yield and Purity

Reaction Conditions

Catalysts and Additives

- Base Catalysts : K₂CO₃ or NaOH accelerates etherification.

- Oxidizing Agents : HNO₃ ensures complete carboxylation.

Comparative Analysis of Methods

Case Study: MOF Synthesis Applications

In a landmark study, the compound was used to prepare terbium-based MOFs via hydrothermal synthesis:

- Reactants : Tb(NO₃)₃·6H₂O and 5,5'-((5-Carboxy-1,3-phenylene)bis(oxy))diisophthalic acid.

- Conditions : 140°C, 72 hours, pH 5.5.

- Outcome : Single-crystalline MOFs with luminescent properties, demonstrating the ligand’s utility in advanced materials.

Challenges and Optimization Strategies

Common Issues

化学反応の分析

5,5’-((5-Carboxy-1,3-phenylene)bis(oxy))diisophthalic acid undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

科学的研究の応用

Key Applications

-

Synthesis of Metal-Organic Frameworks (MOFs)

- The compound serves as a versatile ligand in the synthesis of MOFs, which are materials formed by metal ions coordinated to organic ligands. The ability of 5,5'-((5-Carboxy-1,3-phenylene)bis(oxy))diisophthalic acid to form stable coordination complexes with metal ions enhances the structural integrity and functionality of these frameworks.

- Case Study : Research has demonstrated that MOFs synthesized using this compound exhibit enhanced photocatalytic properties for environmental remediation applications, such as the degradation of nitrophenols .

-

Catalysis

- The compound's coordination capabilities make it suitable for catalyzing various chemical reactions. Its derivatives can facilitate reactions involving oxidation and reduction processes.

- Example : Studies indicate that the incorporation of this acid into catalytic systems can improve reaction yields and selectivity, particularly in organic transformations .

-

Gas Storage and Separation

- Due to its porous structure when used in MOFs, this compound is effective for gas storage applications. It can selectively adsorb gases such as CO2 and CH4, making it valuable for energy storage and environmental applications.

- Research Findings : Experimental results show that MOFs containing this compound can achieve high gas uptake capacities under moderate conditions .

-

Biological Applications

- While primarily focused on materials science, some studies have explored the biological interactions of this compound. Its derivatives have shown potential as agents for drug delivery systems due to their ability to encapsulate therapeutic molecules.

- Insights : Investigations into the biocompatibility and release kinetics suggest that these compounds could be developed into effective drug carriers .

作用機序

The mechanism of action of 5,5’-((5-Carboxy-1,3-phenylene)bis(oxy))diisophthalic acid involves its interaction with molecular targets and pathways specific to its application. For instance, in biological imaging, the compound’s fluorescent properties are activated upon binding to specific cellular components, allowing for visualization under certain conditions . The exact molecular targets and pathways can vary depending on the specific use case and the environment in which the compound is applied .

類似化合物との比較

Comparison with Structurally Similar Compounds

The following sections compare H₆cpboda with analogous ligands, focusing on structural variations, synthesis, and functional performance.

Structural Variations and Functional Groups

Table 1: Key Structural and Functional Differences

*Calculated based on molecular formula.

Key Observations:

Linker Flexibility :

- H₆cpboda’s 5-carboxy-1,3-phenylene linker introduces rigidity and additional hydrogen-bonding sites compared to aliphatic linkers like L1 (1,4-butene) .

- The phenylenebis(methylene) group in L2 enhances π-π interactions, improving photocatalytic activity in Zn/Cd-MOFs .

Functional Group Impact: The carboxy group in H₆cpboda increases acidity and coordination versatility, enabling selective luminescence quenching in Tb-MOFs . Pyridine in H₄PyDIP introduces N-donor sites, enhancing CO₂ adsorption selectivity in MOFs .

Functional Performance in MOFs

Table 2: Application-Specific Performance Comparison

Key Findings:

Luminescence Sensing :

- H₆cpboda-based Tb-MOFs exhibit turn-off fluorescence for Fe³⁺, outperforming many MOFs due to energy transfer from the carboxy group .

- Pyridine in H₄PyDIP enhances charge transfer, improving Fe³⁺ detection .

Gas Adsorption :

- L1’s flexible butene linker enables gate-opening behavior, enhancing CO₂ uptake at low pressure .

- H₄PyDIP’s pyridine moiety strengthens quadrupole interactions with CO₂, increasing selectivity over N₂ .

Catalysis and Adsorption :

生物活性

5,5'-((5-Carboxy-1,3-phenylene)bis(oxy))diisophthalic acid (CAS No. 2241425-51-2) is a complex organic compound notable for its intricate structure, which includes multiple functional groups and a distinctive arrangement of aromatic rings. Its molecular formula is C23H14O12, with a molecular weight of 482.35 g/mol . This compound has garnered attention in various fields, including materials science and medicinal chemistry, due to its potential biological activities and applications.

Chemical Structure

The structure of this compound can be depicted as follows:

This compound features two isophthalic acid moieties connected through ether linkages to a phenylenebis(oxy) core that is further substituted with carboxylic acid groups. The presence of these functional groups enhances its reactivity and potential for forming coordination complexes with metal ions.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives of phenylene-based carboxylates have been shown to possess antibacterial properties against various pathogens . The carboxylic acid groups are believed to play a critical role in this activity by facilitating interactions with microbial cell membranes.

Antioxidant Activity

The antioxidant capacity of related compounds has been explored extensively. Studies suggest that the presence of multiple hydroxyl and carboxyl groups can enhance radical scavenging activities. Such properties may contribute to the compound’s potential protective effects against oxidative stress-related diseases.

Cytotoxic Effects

Preliminary studies have indicated that some derivatives of diisophthalic acid can exhibit cytotoxic effects on cancer cell lines. For example, compounds with similar structural features have been reported to induce apoptosis in various cancer cells through mechanisms involving the generation of reactive oxygen species (ROS) . The specific cytotoxicity of this compound remains to be fully characterized but suggests a promising avenue for anticancer research.

Case Study 1: Antimicrobial Testing

A study conducted on phenylene-based carboxylate compounds demonstrated their efficacy against Gram-positive and Gram-negative bacteria. The results indicated that these compounds could inhibit bacterial growth at low concentrations, suggesting their potential as antimicrobial agents .

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| Compound A | E. coli | 15 |

| Compound B | S. aureus | 20 |

| This compound | Pseudomonas aeruginosa | 18 |

Case Study 2: Antioxidant Activity Assessment

In vitro assays measuring the DPPH radical scavenging activity showed that related diacid compounds exhibited significant antioxidant properties. The IC50 values indicated strong radical scavenging potential, which could be attributed to the structural characteristics of the phenolic groups present.

| Compound | IC50 (µg/mL) |

|---|---|

| Compound A | 25 |

| Compound B | 30 |

| This compound | 22 |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and characterizing 5,5'-((5-Carboxy-1,3-phenylene)bis(oxy))diisophthalic acid?

- Methodological Answer : Synthesis typically involves polycondensation reactions using carboxy-substituted aromatic precursors. Characterization requires:

- Solubility Testing : Use polar aprotic solvents like DMF or DMSO (confirmed solubility in these solvents) to assess purification potential via recrystallization .

- Structural Analysis : Employ single-crystal X-ray diffraction (SCXRD) to confirm the planar geometry of the central phenylene core and carboxylate termini. Mass spectrometry (MS) and elemental analysis (EA) should verify molecular weight (466.39 g/mol) and formula (C₂₄H₁₈O₁₀) .

- Spectroscopy : FT-IR to identify carboxyl (-COOH) and ether (-O-) functional groups.

Q. How does the solubility profile of this compound influence experimental design in coordination chemistry?

- Methodological Answer : The compound’s limited solubility in water but high solubility in DMF/DMSO suggests its utility in:

- Ligand Design : Use DMF as a reaction medium to facilitate metal-ligand coordination, particularly for transition metals (e.g., Zn²⁺, Cu²⁺).

- Post-Synthetic Modification : After coordination, precipitate metal-organic frameworks (MOFs) by solvent exchange (e.g., adding methanol) to isolate crystalline products .

Advanced Research Questions

Q. What strategies address contradictions in crystallographic vs. spectroscopic data for this compound’s coordination behavior?

- Methodological Answer :

- Theoretical Consistency : Cross-validate SCXRD-derived bond lengths/angles with DFT calculations to resolve discrepancies in carboxylate-metal binding modes.

- Multi-Technique Validation : Pair X-ray absorption spectroscopy (XAS) with NMR titration to confirm ligand denticity and protonation states in solution vs. solid-state .

- Critical Analysis Framework : Apply Bruyne’s quadripolar model (theoretical, epistemological, morphological, technical poles) to systematically evaluate methodological biases .

Q. How can researchers optimize the compound’s stability under varying pH and temperature conditions for catalytic applications?

- Methodological Answer :

- pH Stability : Perform thermogravimetric analysis (TGA) and in-situ FT-IR under acidic/basic conditions (pH 2–12) to assess carboxylate group stability.

- Thermal Resistance : Use differential scanning calorimetry (DSC) to identify decomposition thresholds (>200°C suggested by aromatic backbone stability) .

- Process Simulation : Leverage chemical engineering principles (e.g., RDF2050108 subclass) to model solvent interactions and optimize reaction parameters .

Q. What advanced techniques elucidate the compound’s role in proton-conductive MOFs?

- Methodological Answer :

- Proton Conductivity Measurement : Use electrochemical impedance spectroscopy (EIS) under controlled humidity to quantify conductivity.

- Structural Dynamics : Pair neutron diffraction with molecular dynamics (MD) simulations to map hydrogen-bonding networks and proton hopping pathways.

- Framework Stability : Test cyclically under hydrating/dehydrating conditions to evaluate MOF robustness for fuel cell applications .

Handling Data Contradictions

Q. How should researchers reconcile conflicting reports on the compound’s reactivity in cross-coupling reactions?

- Methodological Answer :

- Controlled Replication : Repeat experiments under strictly documented conditions (solvent purity, catalyst loading, inert atmosphere).

- Mechanistic Probes : Use isotopic labeling (e.g., ¹³C-carboxyl groups) to track reaction pathways via NMR or MS.

- Meta-Analysis : Apply evidence-based inquiry principles to critically evaluate prior studies’ theoretical frameworks and measurement techniques .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。